

# SAR7334 TRPC3 TRPC7 inhibition potency

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Compound Focus: SAR7334

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## Inhibition Potency of SAR7334

The table below summarizes the half-maximal inhibitory concentration (IC50) values of SAR7334 for different TRPC channels. A lower IC50 value indicates greater potency [1] [2] [3].

Channel	IC50 (Calcium Influx Assay)	IC50 (Patch-Clamp)	Key Finding
TRPC6	9.5 nM [1] [2]	7.9 nM [1] [2]	Highly potent and primary target [1]
TRPC7	226 nM [1] [2]	Not reported	~24 times less potent than TRPC6 [1]
TRPC3	282 nM [1] [2]	Not reported	~30 times less potent than TRPC6 [1]
TRPC4/5	No significant inhibition [1] [2]	Not applicable	Demonstrates selectivity within the TRPC family [1]

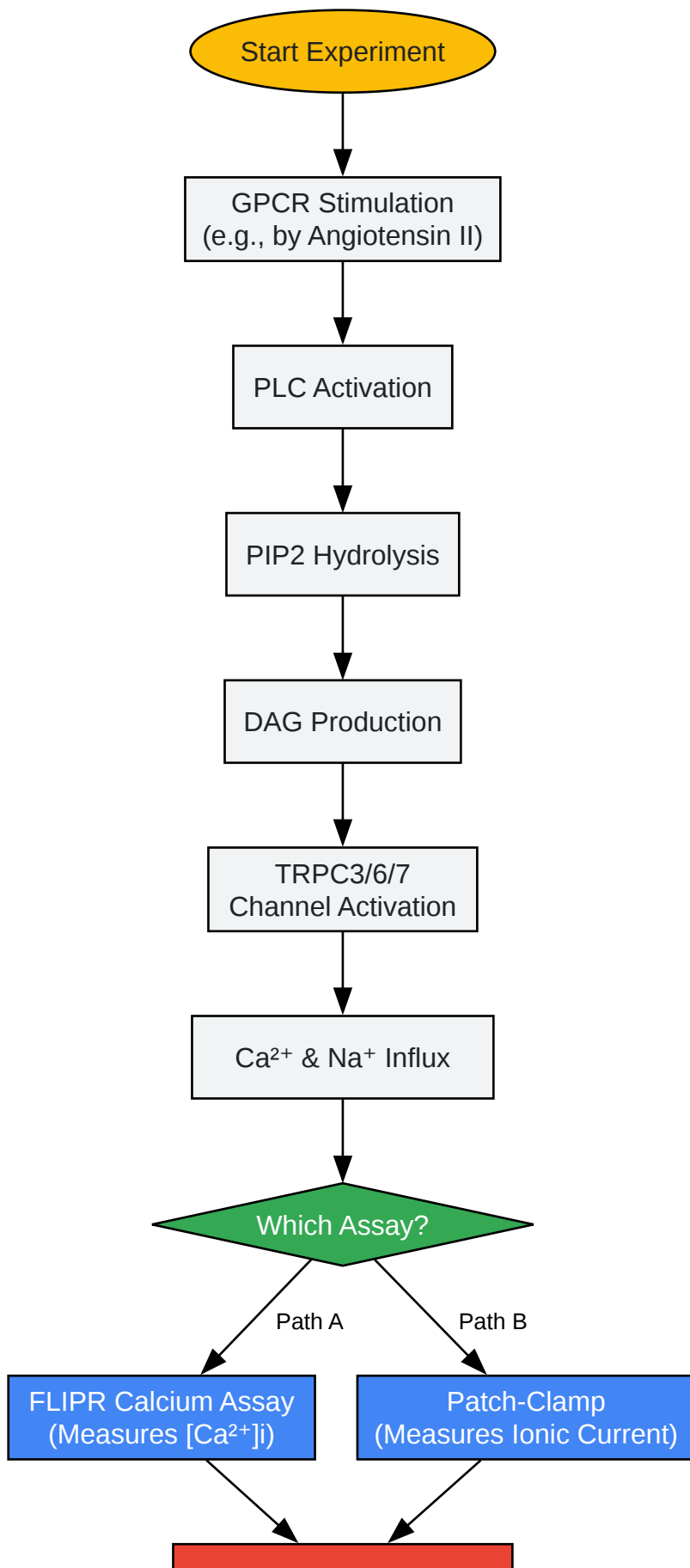
## Experimental Protocols for Key Data

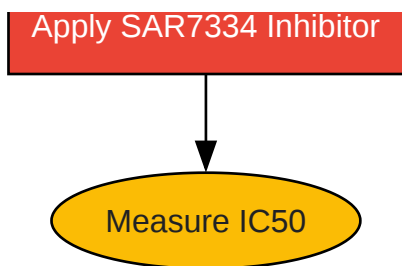
The potency data in the table above were generated using standard pharmacological methods. Here are the detailed experimental protocols as described in the foundational study [1] [2]:

- Intracellular Calcium ([Ca<sup>2+</sup>]<sub>i</sub>) Measurement (FLIPR Assay)**

- **Purpose:** To measure the concentration-dependent inhibition of cation channel-mediated calcium entry into cells.
  - **Cell Lines:** Stable HEK293 cells expressing recombinant human TRPC6 or TRPC7, and CHO cells expressing TRPC3.
  - **Procedure:** Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4). After a 10-minute incubation with **SAR7334** or vehicle, channel activity is stimulated. For TRPC3/6/7, stimulation is often achieved by applying a membrane-permeable diacylglycerol (DAG) analog, **1-oleoyl-2-acetyl-sn-glycerol (OAG)**, to directly activate the channels. The fluorescence signal is monitored using a Fluorometric Imaging Plate Reader (FLIPR) to quantify the calcium influx. IC50 values are calculated from the concentration-response curves of the inhibitor [1] [2].
- **Whole-Cell Patch-Clamp Electrophysiology**
    - **Purpose:** To directly confirm that **SAR7334** blocks the ion current through the TRPC6 channel itself.
    - **Method:** This technique directly measures the flow of ions (current) across the cell membrane through TRPC6 channels. The experiment is performed on TRPC6-expressing HEK293 cells. **SAR7334** is applied to the extracellular solution, and its effect on the TRPC6-mediated current is measured. This provides a direct IC50 value for current blockade, independent of downstream cellular processes like calcium signaling, confirming the compound's direct action on the channel [1] [2].

The following diagram illustrates the logical relationship and experimental workflow from channel activation to measurement of inhibition:





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## Context on TRPC Channels and Research Significance

- **DAG-Sensitive Subfamily:** TRPC3, TRPC6, and TRPC7 are grouped together because they are all directly activated by the second messenger diacylglycerol (DAG), which is generated upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases coupled to phospholipase C (PLC) [4] [5] [6].
- **Basis for Selectivity:** The observed selectivity of **SAR7334** (TRPC6 > TRPC7 > TRPC3) is likely due to subtle differences in the structure of the inhibitor binding site, which for this class of compounds is located in the voltage-sensor-like domain (VSLD) of the channel [6].
- **Research Applications:** Due to its potency and bioavailability, **SAR7334** has been used as a tool compound to investigate the role of TRPC6 in various diseases, including **focal segmental glomerulosclerosis (FSGS)** [1], **hypoxic pulmonary vasoconstriction (HPV)** [1] [2], and other conditions involving dysfunctional calcium signaling.

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